2-[(Dimethylamino)methyl]-4-fluoroaniline
CAS No.: 1153396-50-9
Cat. No.: VC2802155
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153396-50-9 |
|---|---|
| Molecular Formula | C9H13FN2 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 2-[(dimethylamino)methyl]-4-fluoroaniline |
| Standard InChI | InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | DWYJKNGANRTDTB-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=C(C=CC(=C1)F)N |
| Canonical SMILES | CN(C)CC1=C(C=CC(=C1)F)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[(Dimethylamino)methyl]-4-fluoroaniline consists of a benzene ring with three key substituents: a primary amine group, a fluorine atom, and a dimethylaminomethyl group. The primary amine group is positioned at C-1, the fluorine atom at C-4, and the dimethylaminomethyl group at C-2. The presence of these functional groups creates a molecule with both basic centers and potential for hydrogen bonding.
Physical Properties
The compound exists as a light-colored substance with specific physical properties outlined in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Physical State | Liquid/Solid (dependent on purity and conditions) |
| Color | Light yellow |
| Solubility | Limited water solubility |
| Melting Point | Not widely reported in literature |
| Boiling Point | Not widely reported in literature |
Table 1: Physical properties of 2-[(Dimethylamino)methyl]-4-fluoroaniline
Chemical Identifiers
For proper identification and database referencing, 2-[(Dimethylamino)methyl]-4-fluoroaniline is associated with multiple chemical identifiers as presented in Table 2:
| Identifier Type | Value |
|---|---|
| CAS Number | 1153396-50-9 |
| PubChem CID | 43443724 |
| Standard InChI | InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 |
| Standard InChIKey | DWYJKNGANRTDTB-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=C(C=CC(=C1)F)N |
| Canonical SMILES | CN(C)CC1=C(C=CC(=C1)F)N |
Table 2: Chemical identifiers for 2-[(Dimethylamino)methyl]-4-fluoroaniline
Synthesis Methods
Analogous Syntheses from Literature
Related compounds have been synthesized using procedures that could be adapted for 2-[(Dimethylamino)methyl]-4-fluoroaniline. For example, the synthesis of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol involves the reaction of 3-acetamidophenol with formaldehyde and dimethylamine . Similar approaches could be applied to fluoroaniline substrates.
Applications and Research Uses
Pharmaceutical Research
2-[(Dimethylamino)methyl]-4-fluoroaniline and related compounds have potential applications in pharmaceutical research, particularly as building blocks for more complex molecules. Fluorinated anilines in general are valuable in drug discovery due to their ability to:
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Modify the lipophilicity profile of drug candidates
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Enhance metabolic stability
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Improve binding affinity to target proteins
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Alter the ADME properties of drugs without affecting their potency
Chemical Intermediate
Due to its functional group profile, 2-[(Dimethylamino)methyl]-4-fluoroaniline could serve as a valuable intermediate in the synthesis of:
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Pharmaceutical compounds
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Agrochemicals
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Specialty chemicals
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Research reagents for studying structure-activity relationships
Related Compounds
Structural Analogs
Several structural analogs of 2-[(Dimethylamino)methyl]-4-fluoroaniline exist with potential relevance to its chemistry and applications:
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2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline (CAS: 1156225-30-7) - A higher homolog with a butyl group replacing one of the methyl groups on the amino functionality
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2-[(Dimethylamino)methyl]-4-fluorophenol (CAS: 46049-91-6) - An analog where the amine group is replaced by a hydroxyl group
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4-[(Dimethylamino)methyl]-2-fluoroaniline - A positional isomer with the dimethylaminomethyl group at the 4-position and the fluorine at the 2-position
Comparison with Related Fluorinated Compounds
Table 3 compares 2-[(Dimethylamino)methyl]-4-fluoroaniline with some structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 2-[(Dimethylamino)methyl]-4-fluoroaniline | C₉H₁₃FN₂ | 168.21 | 1153396-50-9 | Reference compound |
| 2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline | C₁₂H₁₉FN₂ | 210.29 | 1156225-30-7 | Butyl replaces one methyl on amino group |
| 2-[(Dimethylamino)methyl]-4-fluorophenol | C₉H₁₂FNO | 169.20 | 46049-91-6 | Hydroxyl group instead of amine |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | 348-54-9 | Lacks dimethylaminomethyl group |
Table 3: Comparison of 2-[(Dimethylamino)methyl]-4-fluoroaniline with related compounds
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